molecular formula C24H19ClN4O2S B2690528 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-30-6

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2690528
CAS No.: 887220-30-6
M. Wt: 462.95
InChI Key: YMSUQRMDVLJSRI-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that combines several functional groups, including a chlorophenyl group, a tetrahydroisoquinoline moiety, a furan ring, and a triazolothiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazolothiazole Core: This involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions.

    Coupling Reactions: The final step involves coupling the tetrahydroisoquinoline moiety with the triazolothiazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the triazolothiazole core or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, especially on the chlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the triazolothiazole core can yield dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound can be used to study the interactions between different functional groups and biological targets, providing insights into structure-activity relationships.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not fully understood, but it is believed to involve interactions with multiple molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: It may bind to receptors on the surface of cells, modulating signaling pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer a unique profile of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c25-18-9-4-3-8-17(18)20(28-12-11-15-6-1-2-7-16(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-10-5-13-31-19/h1-10,13,20,30H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSUQRMDVLJSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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